4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-2-propyl is a chemical compound classified within the quinazolinone family. This class of compounds is characterized by a fused bicyclic structure that includes a quinazolinone moiety. The specific compound has a molecular formula of and a molecular weight of approximately 308.38 g/mol . The presence of hydroxyl and dimethyl substituents on the phenyl ring enhances its biological activity, particularly in pharmacological applications.
The compound can be sourced from various chemical suppliers and databases, with its unique identifiers including the CAS Registry Number 27945-44-4. It has been the subject of research due to its potential applications in medicinal chemistry, particularly in developing new antibacterial and anticancer agents .
The synthesis of 4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-2-propyl typically involves several key steps:
The technical details of the synthesis may vary based on specific reaction conditions, including temperature, solvent choice, and reaction time. Optimizing these parameters can enhance yield and purity.
The molecular structure of 4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-2-propyl features a quinazolinone core with a propyl group attached to one nitrogen atom and a hydroxyl group along with two methyl groups on the aromatic ring.
The chemical reactivity of 4(3H)-Quinazolinone derivatives typically involves:
Common reagents used in these reactions include oxidizing agents for oxidation processes and reducing agents for reduction processes. The choice of nucleophiles can also influence the outcome of substitution reactions.
The mechanism of action for 4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-2-propyl primarily involves its interaction with biological targets such as enzymes and receptors. The unique structural features allow it to bind effectively to these targets, influencing biological pathways related to cancer cell proliferation and bacterial growth.
Studies have shown that this compound exhibits significant binding affinities towards specific enzymes involved in metabolic processes, contributing to its anticancer and antibacterial efficacy .
Relevant data indicate that the compound's solubility and stability are influenced by its substituents, which enhance its biological availability .
4(3H)-Quinazolinone, 3-(3,5-dimethyl-4-hydroxyphenyl)-2-propyl has several notable applications:
The quinazolinone nucleus entered the chemical lexicon in 1869 when Peter Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogens with anthranilic acid [3] [7]. This bicyclic structure – comprising a benzene ring fused to a pyrimidinone moiety – remained a chemical curiosity until Weddige formally named it "quinazoline" in 1887, recognizing its isomeric relationship with cinnoline and quinoxaline [4] [7]. The true medicinal potential began unfolding in 1951 with the introduction of methaqualone, a 2-methyl-3-arylquinazolin-4-one derivative marketed for its sedative-hypnotic properties [7] [8]. This breakthrough illuminated the scaffold's biological relevance and stimulated systematic exploration of its pharmacological space.
A pivotal discovery occurred with the isolation of the complex alkaloid 3-[β-keto-γ-(3-hydroxy-2-piperidyl)-propyl]-4-quinazolone from the traditional Chinese herb Dichroa febrifuga in the mid-20th century [4] [7]. This natural product exhibited pronounced antimalarial activity, providing the first compelling evidence that quinazolinones could serve as privileged structures in drug discovery. Consequently, medicinal chemistry efforts intensified, focusing initially on simplifying this complex structure while retaining bioactivity. The period from 1960-2010 witnessed the approval of over 100 quinazolinone-containing drugs, spanning therapeutic areas from hypertension (prazosin, doxazosin) to oncology (gefitinib, erlotinib) [5] [7]. This expansion was underpinned by foundational synthetic methodologies like the Niementowski reaction (anthranilic acid + formamide → 4(3H)-quinazolinone), which provided reliable access to the core scaffold for systematic structure-activity relationship (SAR) studies [3] [4].
Table 1: Key Milestones in Quinazolinone Medicinal Chemistry Development
Year | Milestone | Significance |
---|---|---|
1869 | Griess synthesizes first quinazolinone derivative | Creation of the foundational chemical scaffold |
1887 | Weddige proposes the name "quinazoline" | Formal recognition of the distinct heterocyclic system |
1903 | Gabriel develops improved quinazoline synthesis | Enabled practical access to the unsubstituted core for research |
1951 | Methaqualone introduced as sedative-hypnotic | First major therapeutic application of quinazolinone scaffold |
Mid-1950s | Antimalarial quinazolinone alkaloid isolated from Dichroa febrifuga | Revealed natural occurrence and significant biological potential |
1960-2010 | Over 100 quinazolinone-based drugs approved | Established the scaffold as highly versatile in drug discovery across therapeutic areas |
Early SAR studies revealed that the pharmacological profile of 4(3H)-quinazolinones is exquisitely sensitive to substitutions at the 2-, 3-, and N-positions of the heterocyclic ring. Researchers systematically explored these vectors to optimize target engagement, potency, and physicochemical properties. The 2-position proved particularly influential: replacing small alkyl groups (methyl, ethyl) with propyl or other lipophilic chains significantly enhanced central nervous system (CNS) penetration in anticonvulsant candidates, likely through improved blood-brain barrier permeability [6] [8]. This strategic modification culminated in advanced analogues like 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one, which exhibited optimized physicochemical properties for neurological targets [8].
Concurrently, investigations into the 3-position aryl group demonstrated that electronic and steric properties profoundly modulate biological activity. The introduction of electron-donating groups (e.g., hydroxy, methoxy) on the 3-aryl ring enhanced antioxidant and anti-inflammatory effects, while halogen substitutions dramatically improved antimicrobial potency. Notably, chlorination patterns followed a distinct activity hierarchy (4-Cl > 3-Cl > 2-Cl) against Candida albicans and Cryptococcus neoformans, with 4-chloro derivatives achieving MIC values as low as 0.016–0.125 μg/mL – significantly surpassing fluconazole (0.5–4 μg/mL) [1] [3]. This halogen effect was attributed to enhanced membrane penetration and target binding affinity.
The emergence of 3-(3,5-dimethyl-4-hydroxyphenyl)-2-propyl-4(3H)-quinazolinone represents a sophisticated product of this substituent engineering paradigm. Its structure integrates three strategic modifications: 1) The 2-propyl group optimizes logP for tissue penetration; 2) The 3-aryl substitution provides a pharmacophore for hydrogen bonding and antioxidant activity via the para-hydroxyl group; and 3) The symmetrical 3,5-dimethyl substitution on the aryl ring creates a sterically hindered phenolic system that enhances metabolic stability and radical-scavenging potential [2] [6] [9]. This compound exemplifies the progression from simple analogues to rationally designed agents where substituents collectively address multiple pharmaceutical objectives.
Table 2: Impact of Quinazolinone Substituents on Bioactivity Profiles
Substituent Position | Key Modifications | Biological Consequences | Mechanistic Rationale |
---|---|---|---|
2-Position | Methyl → Propyl/Bulky alkyl | Enhanced CNS penetration (anticonvulsants); Improved lipophilicity | Increased logP/logD; Better membrane diffusion |
3-Position Aryl | 4-Hydroxy group | Antioxidant/anti-inflammatory activity; Hydrogen bonding | Radical scavenging; H-bond donation to targets |
3-Position Aryl | 3,5-Dimethyl substitution | Metabolic stability; Steric protection of phenolic OH | Reduced oxidative metabolism; Prolonged half-life |
3-Position Aryl | Halogen (especially 4-Cl) | Potent antifungal activity (0.016–0.125 μg/mL) | Enhanced membrane penetration; Stronger target binding |
6-Position | Iodine (in 2-propyl derivatives) | Optimized physicochemical profile for neurological targets | Balanced lipophilicity; Potential halogen bonding |
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7